molecular formula C16H9ClN2 B4664113 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile

4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile

Cat. No.: B4664113
M. Wt: 264.71 g/mol
InChI Key: DZUGAAWYSGCPPI-DHDCSXOGSA-N
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Description

4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile: is an organic compound characterized by the presence of a cyano group and a chlorophenyl group attached to a benzonitrile core. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano and chlorophenyl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of cyano and chlorophenyl groups on biological systems.

Industry: Used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and chlorophenyl groups play a crucial role in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 4-chlorobenzonitrile
  • 4-cyanobiphenyl
  • 4-chlorophenylacetonitrile

Uniqueness: The presence of both cyano and chlorophenyl groups in 4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile makes it unique compared to other similar compounds. This dual functionality allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUGAAWYSGCPPI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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